molecular formula C8H18Cl2F2N2 B13149595 1-(1,3-Difluoropropan-2-yl)piperidin-4-amine dihydrochloride

1-(1,3-Difluoropropan-2-yl)piperidin-4-amine dihydrochloride

Cat. No.: B13149595
M. Wt: 251.14 g/mol
InChI Key: BTWQYTVSJVVJOX-UHFFFAOYSA-N
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Description

1-(1,3-Difluoropropan-2-yl)piperidin-4-amine dihydrochloride is an organic compound with the chemical formula C8H18Cl2F2N2. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,3-Difluoropropan-2-yl)piperidin-4-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Difluoropropan-2-yl)piperidin-4-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines .

Scientific Research Applications

1-(1,3-Difluoropropan-2-yl)piperidin-4-amine dihydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates

Mechanism of Action

The mechanism of action of 1-(1,3-Difluoropropan-2-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets. These may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,3-Difluoropropan-2-yl)piperidin-4-amine dihydrochloride is unique due to the presence of the difluoropropyl group, which imparts distinct chemical and biological properties. This fluorinated group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C8H18Cl2F2N2

Molecular Weight

251.14 g/mol

IUPAC Name

1-(1,3-difluoropropan-2-yl)piperidin-4-amine;dihydrochloride

InChI

InChI=1S/C8H16F2N2.2ClH/c9-5-8(6-10)12-3-1-7(11)2-4-12;;/h7-8H,1-6,11H2;2*1H

InChI Key

BTWQYTVSJVVJOX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1N)C(CF)CF.Cl.Cl

Origin of Product

United States

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